molecular formula C12H7Cl2N3S2 B11984686 2-((2,5-Dichloro-6-methylpyrimidin-4-yl)thio)benzo[d]thiazole

2-((2,5-Dichloro-6-methylpyrimidin-4-yl)thio)benzo[d]thiazole

Cat. No.: B11984686
M. Wt: 328.2 g/mol
InChI Key: RXXQGAHCPJTESC-UHFFFAOYSA-N
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Description

2-((2,5-Dichloro-6-methylpyrimidin-4-yl)thio)benzo[d]thiazole is a heterocyclic compound that combines the structural features of pyrimidine and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dichloro-6-methylpyrimidin-4-yl)thio)benzo[d]thiazole typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with a thiazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Dichloro-6-methylpyrimidin-4-yl)thio)benzo[d]thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-((2,5-Dichloro-6-methylpyrimidin-4-yl)thio)benzo[d]thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((2,5-Dichloro-6-methylpyrimidin-4-yl)thio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. The compound’s thiazole ring can interact with various proteins, altering their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: Shares the pyrimidine core but lacks the thiazole ring.

    Benzothiazole: Contains the thiazole ring but lacks the pyrimidine moiety.

    Thiazole derivatives: Various thiazole derivatives with different substituents exhibit similar biological activities.

Properties

Molecular Formula

C12H7Cl2N3S2

Molecular Weight

328.2 g/mol

IUPAC Name

2-(2,5-dichloro-6-methylpyrimidin-4-yl)sulfanyl-1,3-benzothiazole

InChI

InChI=1S/C12H7Cl2N3S2/c1-6-9(13)10(17-11(14)15-6)19-12-16-7-4-2-3-5-8(7)18-12/h2-5H,1H3

InChI Key

RXXQGAHCPJTESC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)SC2=NC3=CC=CC=C3S2)Cl

Origin of Product

United States

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